Methyl (S)-2-phthalimido-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2-phthalimido-4-oxobutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a phthalimido group attached to a butanoate backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-phthalimido-4-oxobutanoate typically involves the reaction of phthalic anhydride with an amino acid derivative. One common method is the condensation of phthalic anhydride with L-aspartic acid, followed by esterification with methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-phthalimido-4-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phthalimido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the phthalimido group.
Major Products Formed
Hydrolysis: Phthalic acid and methanol.
Reduction: Methyl (S)-2-phthalimido-4-hydroxybutanoate.
Substitution: Various substituted phthalimido derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (S)-2-phthalimido-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (S)-2-phthalimido-4-oxobutanoate involves its interaction with specific molecular targets. The phthalimido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Methyl (S)-2-phthalimido-4-oxobutanoate can be compared with other similar compounds such as:
Methyl (S)-2-phthalimido-4-hydroxybutanoate: A reduced form of the compound with a hydroxyl group instead of a carbonyl group.
Phthalic anhydride derivatives: Compounds with similar structural features but different functional groups.
Amino acid esters: Compounds with ester groups derived from amino acids, sharing similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
137278-36-5 |
---|---|
Molecular Formula |
C13H11NO5 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-oxobutanoate |
InChI |
InChI=1S/C13H11NO5/c1-19-13(18)10(6-7-15)14-11(16)8-4-2-3-5-9(8)12(14)17/h2-5,7,10H,6H2,1H3/t10-/m0/s1 |
InChI Key |
SNKFFMNUJVHGDX-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)[C@H](CC=O)N1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
COC(=O)C(CC=O)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.